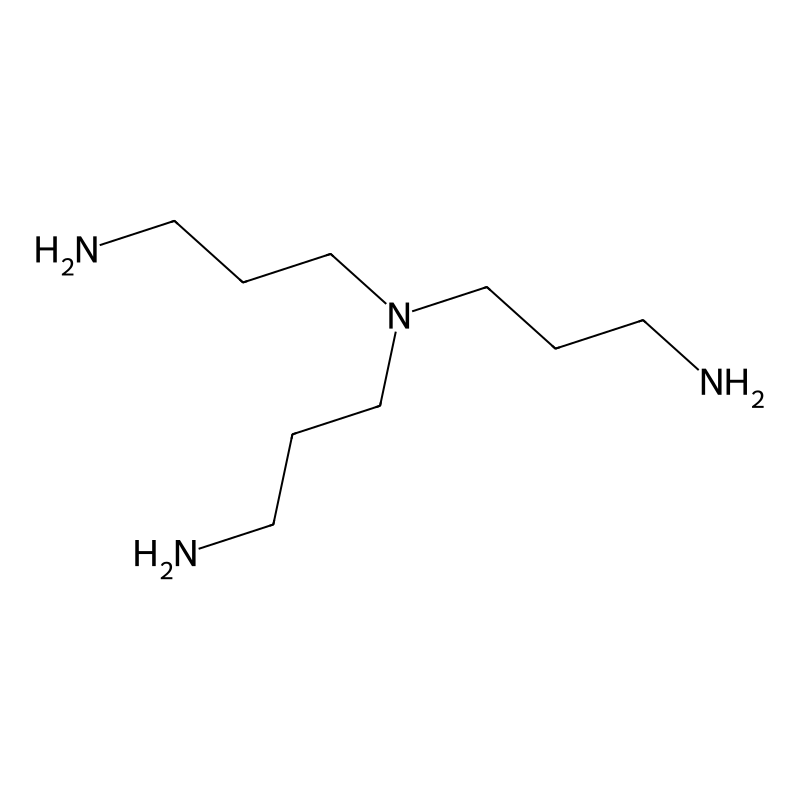

Tris(3-aminopropyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Macrocyclic Compounds Synthesis

Scientific Field: Chemistry

Application Summary: Tris(3-aminopropyl)amine (TRPN) is used in the synthesis of polyazamacrocyclic compounds.

Methods of Application: The synthesis is carried out using Pd (0)-catalyzed amination.

Results: The spectrophotometric and fluorescent properties of the target compounds were studied. Their coordination with metal cations was investigated using UV–vis, fluorescence spectra, and NMR titration.

Anion Binding Studies

Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized for anion binding studies.

Methods of Application: The anion binding properties of these receptors have been investigated for halides and oxoanions using 1H NMR titrations.

Results: Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion).

Solid Phase Extraction of Metal Ions

Scientific Field: Environmental Science

Methods of Application: The method involves grafting TREN and TRPN with MWCNT.

Results: This application is beneficial for wastewater treatment.

Tris(3-aminopropyl)amine is a polyamine compound characterized by the presence of three 3-aminopropyl groups attached to a central nitrogen atom. Its chemical formula is , and it is often represented by the structural formula where the central nitrogen atom is bonded to three propylamine chains. This compound is notable for its ability to form stable complexes with various anions and metal ions, making it a subject of interest in coordination chemistry.

TAPA's primary function in scientific research is not as a directly acting molecule but as a complexing agent. It forms complexes with anions through hydrogen bonding, which can influence their properties and reactivity []. This ability has applications in anion recognition, separation, and sensing.

- Anion Binding: The compound can form hydrogen bonds with anions, which has been studied using techniques like proton nuclear magnetic resonance spectroscopy. This interaction typically shows a 1:1 stoichiometry between the amine and the anion, indicating strong binding capabilities .

- Formation of Macrocyclic Compounds: Tris(3-aminopropyl)amine serves as a building block for synthesizing polyazamacrocyclic compounds. These derivatives exhibit enhanced properties due to the cyclic structure that stabilizes various interactions .

- Coordination Chemistry: The compound can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science .

Tris(3-aminopropyl)amine exhibits biological activity that has been explored in various contexts:

- Cellular Uptake: Its polyamine structure allows for efficient cellular uptake, which has implications in drug delivery systems.

- Antimicrobial Properties: Some studies suggest that derivatives of tris(3-aminopropyl)amine may possess antimicrobial activity, although detailed mechanisms remain to be elucidated.

Several methods exist for synthesizing tris(3-aminopropyl)amine:

- Alkylation of Amine Precursors: The synthesis typically involves the alkylation of ammonia or primary amines with 3-bromopropylamine in the presence of a suitable base.

- One-Pot Synthesis: Recent studies have reported one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single reaction vessel, enhancing efficiency and yield .

- Macrocyclic Synthesis: Utilizing tris(3-aminopropyl)amine as a precursor, researchers have developed macrocyclic compounds through cyclization reactions involving other amines or aldehydes .

Tris(3-aminopropyl)amine finds applications across various fields:

- Coordination Chemistry: It is used in the formation of complexing agents for metal ions, which are important in catalysis and sensing applications.

- Drug Development: Its ability to interact with biological systems makes it a candidate for drug delivery systems and therapeutic agents.

- Material Science: The compound's properties are exploited in developing new materials with specific functionalities, such as sensors and catalysts.

Interaction studies have focused on:

- Anion Recognition: Research has demonstrated that tris(3-aminopropyl)amine can selectively bind anions through hydrogen bonding, which has implications for sensor development and environmental monitoring .

- Metal Ion Coordination: Studies indicate that tris(3-aminopropyl)amine can effectively coordinate with various metal ions, influencing their reactivity and stability in solution .

Several compounds are structurally or functionally similar to tris(3-aminopropyl)amine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Bis(3-aminopropyl)amine | Di-functional amine | Contains two 3-aminopropyl groups; less steric hindrance compared to tris(3-aminopropyl)amine. |

| Tris(2-aminoethyl)amine | Tri-functional amine | Similar tri-functional structure but with shorter ethylene groups; used widely in coordination chemistry. |

| Triethylenetetramine | Polyamine | Contains four amine groups; used in epoxy resin formulations due to its cross-linking ability. |

| N,N,N',N'-Tetramethylethylenediamine | Polyamine | A tetrafunctional amine; known for its strong basicity and use as a catalyst in polymerization reactions. |

Tris(3-aminopropyl)amine stands out due to its unique combination of three propyl chains, which enhances its steric bulk and binding capabilities compared to these similar compounds. This structural feature contributes significantly to its applications in coordination chemistry and material science.

Tris(3-aminopropyl)amine exhibits a distinctive tripodal molecular architecture where a central tertiary nitrogen atom serves as the anchoring point for three identical 3-aminopropyl chains. The compound's systematic name, N',N'-bis(3-aminopropyl)propane-1,3-diamine, reflects its structural composition, while alternative nomenclature includes 3,3',3''-Nitrilotris(propylamine). The molecular structure can be represented by the SMILES notation C(CN)CN(CCCN)CCCN, which illustrates the branched arrangement of the three propylamine arms.

The compound possesses several key structural features that distinguish it from other polyamines. Each aminopropyl arm consists of a three-carbon chain terminated by a primary amine group, providing flexibility and spatial distribution of the donor atoms. The InChI key QMXSDTGNCZVWTB-UHFFFAOYSA-N serves as a unique identifier for the compound in chemical databases. X-ray crystallographic studies and nuclear magnetic resonance spectroscopy have revealed that the compound adopts various conformations depending on its chemical environment and coordination state.

The physical properties of Tris(3-aminopropyl)amine include a molecular weight of 188.32 g/mol and a liquid state at room temperature with a characteristic yellow to colorless appearance. The compound exhibits a boiling point of 150°C at 3 mmHg and a specific gravity of 0.95 at 20°C. Its refractive index of 1.49 and hygroscopic nature necessitate careful storage conditions under inert atmosphere at 2-8°C.

Historical Development in Synthetic Chemistry

The synthetic development of Tris(3-aminopropyl)amine follows methodologies established for tripodal tetraamine ligands, with synthetic approaches primarily involving the alkylation of nitrogen centers with appropriate halogenated precursors. The compound represents an extension of earlier work on tripodal ligands that began with the synthesis of Tris(2-aminoethyl)amine in 1896. However, the specific development of the propyl-extended analog required more sophisticated synthetic strategies to achieve the desired chain length while maintaining high yields and purity.

Modern synthetic approaches to Tris(3-aminopropyl)amine typically employ the reaction of ammonia or primary amines with 3-halogenated propyl derivatives under controlled conditions. The synthesis often involves protection-deprotection strategies using phthalimide groups to prevent unwanted side reactions during the alkylation process. Alternative synthetic routes have utilized nitrile reduction methodologies, where tris(3-cyanopropyl)amine precursors are reduced using lithium aluminum hydride or catalytic hydrogenation to yield the desired tetraamine product.

The development of improved synthetic methodologies has been driven by the compound's increasing utility in coordination chemistry and materials science. Research groups have explored palladium-catalyzed amination reactions for the preparation of Tris(3-aminopropyl)amine derivatives, particularly in the context of macrocyclic compound synthesis. These advances have enabled the preparation of functionalized variants that incorporate fluorophore groups or other reactive moieties while maintaining the essential tripodal structure.

Commercial availability of Tris(3-aminopropyl)amine from suppliers such as Sigma-Aldrich and TCI America has facilitated its widespread adoption in research applications. The compound is typically supplied with purity levels exceeding 97% as determined by titration methods, ensuring consistent performance in sensitive synthetic applications.

Comparative Analysis with Related Polyamines

Tris(3-aminopropyl)amine belongs to the broader family of tripodal tetraamine ligands, which includes the well-studied Tris(2-aminoethyl)amine as its closest structural analog. The primary distinction between these compounds lies in the length of the alkyl chains connecting the central nitrogen to the terminal amine groups. While Tris(2-aminoethyl)amine features two-carbon chains (ethyl), Tris(3-aminopropyl)amine incorporates three-carbon chains (propyl), resulting in significant differences in their coordination chemistry and physical properties.

The extended chain length in Tris(3-aminopropyl)amine provides greater conformational flexibility compared to Tris(2-aminoethyl)amine, allowing for accommodation of larger metal centers and different coordination geometries. This flexibility has proven advantageous in the design of macrocyclic compounds where the longer arms can span greater distances to form stable ring structures. Coordination studies have revealed that Tris(3-aminopropyl)amine complexes often exhibit different electronic properties and stability constants compared to their Tris(2-aminoethyl)amine counterparts due to the altered chelate ring sizes.

Spectroscopic investigations have demonstrated distinct differences in the nuclear magnetic resonance signatures of these related compounds. The additional methylene group in Tris(3-aminopropyl)amine results in characteristic chemical shifts in both ¹H and ¹³C nuclear magnetic resonance spectra, providing diagnostic fingerprints for structural identification. The compound exhibits specific resonances around 2.7 ppm for the N-CH₂ protons and 1.6 ppm for the central methylene groups in the propyl chains.

The coordination chemistry differences between these compounds have significant implications for their applications in catalysis and materials science. Tris(3-aminopropyl)amine-based complexes often demonstrate enhanced selectivity in anion binding studies, particularly for oxoanions such as sulfate and hydrogen sulfate. The longer alkyl chains provide optimal spacing for hydrogen bonding interactions with target anions, resulting in binding constants that differ substantially from those observed with Tris(2-aminoethyl)amine systems.

Research into macrocyclic derivatives has revealed that Tris(3-aminopropyl)amine serves as an excellent building block for the construction of fluorescent sensors and molecular recognition systems. The incorporation of this tripodal unit into larger macrocyclic frameworks enables the development of compounds with tailored photophysical properties and selective binding capabilities for specific metal ions or anions. These applications highlight the unique advantages conferred by the propyl chain extension in comparison to shorter-chain analogs.

Industrial synthesis of tris(3-aminopropyl)amine relies on established chemical processes that can be scaled for commercial production [1]. The primary industrial route involves the reaction of ammonia with acrylonitrile followed by catalytic hydrogenation, representing a two-step synthesis pathway that provides efficient access to the target compound [2] [3]. This methodology utilizes a fixed bed reactor configuration that enables continuous production with simplified processing requirements and reduced waste generation [2].

The industrial protocol begins with the alkylation of ammonia using acrylonitrile under controlled conditions [2]. The reaction proceeds through the formation of intermediate cyanoethyl derivatives, specifically N-(2-cyanoethyl)-3-aminopropionitrile, which serves as the precursor for the final product [2]. This initial step typically operates at temperatures ranging from 110 to 120 degrees Celsius under elevated pressure conditions of approximately 25 megapascals [2].

The second phase involves catalytic hydrogenation of the nitrile intermediates using heterogeneous catalysts [2] [3]. Raney nickel has emerged as the preferred catalyst system for this transformation, operating under hydrogen pressures of 50 pounds per square inch in methanolic ammonia solvent systems [3]. The hydrogenation proceeds at moderate temperatures and achieves nearly quantitative yields while maintaining high product purity [3].

Industrial optimization focuses on achieving total yields exceeding 80 percent across both reaction steps [2]. The process design minimizes the need for intermediate purification, allowing the reaction solution from the first step to proceed directly to catalytic hydrogenation without isolation [2]. This streamlined approach reduces processing costs and improves overall efficiency in large-scale production [2].

| Process Parameter | Optimal Range | Catalyst System | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 110-120 | Cobalt or Nickel on Alumina | 71 |

| Pressure (MPa) | 25 | Raney Nickel | >95 |

| Solvent System | Methanolic Ammonia | Pd/Zirconia | >80 |

Laboratory-Scale Preparation Techniques

Laboratory synthesis of tris(3-aminopropyl)amine employs several methodological approaches that provide flexibility for research applications [4] [5]. The most widely adopted laboratory method utilizes sequential nitrile amidination followed by reductive opening of cyclic intermediates, offering excellent chemoselectivity and high yields under mild conditions [4].

The amidination approach begins with the reaction between nitriles and ethylenediamine or propylenediamine fragments using N-acetylcysteine as an organocatalyst [4]. This methodology operates at 60 degrees Celsius in methanol for 24 hours, producing cyclic amidine intermediates including 2-imidazolines and 3,4,5,6-tetrahydropyrimidines in excellent yields [4]. The organocatalytic system eliminates the need for transition metals while maintaining high selectivity for intramolecular cyclization products [4].

Reductive opening of the cyclic amidine intermediates employs borane-dimethyl sulfide complex as the reducing agent [4]. This transformation proceeds at 70 degrees Celsius in dry tetrahydrofuran for 24 hours, achieving high yields and excellent chemoselectivity toward linear polyamine products [4]. The borane reduction specifically targets the most basic nitrogen centers, directing the reaction pathway through a well-defined mechanistic sequence [4].

Alternative laboratory methods include the bisconjugate addition of alkylamines to acrylonitrile followed by catalytic hydrogenation [3]. This approach uses significantly reduced solvent volumes compared to earlier reports and employs low-pressure hydrogenation conditions [3]. The method requires no chromatographic purification and delivers high-purity products in nearly quantitative yields [3].

Reductive amination protocols using amine dehydrogenases represent an emerging biocatalytic approach for laboratory synthesis [6]. These enzymatic methods operate in tandem with formate dehydrogenase for coenzyme recycling, providing elevated catalytic efficiency and atom economy [6]. The biocatalytic systems function optimally at temperatures between 30 and 40 degrees Celsius with conversion rates exceeding 90 percent within 5 hours [6].

Purification Strategies and Challenges

Purification of tris(3-aminopropyl)amine presents significant challenges due to the basic nature of polyamines and their tendency to interact strongly with conventional chromatographic media [4] [7]. The pronounced basicity of these compounds creates difficulties in normal-phase chromatography on silica gel, requiring specialized purification strategies [4].

Ion exchange chromatography represents the primary purification method for polyamine compounds, utilizing the differential protonation states of amino groups [8]. High-performance liquid chromatography with reversed-phase columns and acetonitrile-water mobile phases provides effective separation of polyamine mixtures [8]. The chromatographic system achieves baseline resolution between different polyamine species within 9 minutes using precolumn derivatization with dansyl chloride [8].

Alternative purification approaches involve acid-base extractions that exploit the amphoteric properties of polyamines [9] [7]. The methodology converts amines to their hydrochloride salts using hydrochloric acid, rendering them water-soluble while allowing organic impurities to be removed with ethyl acetate [9]. Subsequent neutralization with sodium bicarbonate or sodium hydroxide regenerates the free amine, which can then be extracted into organic solvents [9].

Specialized chromatographic media designed for basic compounds provide enhanced purification capabilities [7]. Amino-functionalized silica maintains the particle size advantages of standard silica while providing a basic surface that enables gentler separation conditions [7]. These modified stationary phases allow the use of milder solvent systems such as hexane-ethyl acetate or ethyl acetate-isopropanol without requiring basic additives [7].

The challenges in polyamine purification stem from their tendency to form hydrogen bonds with silanol groups on silica surfaces, leading to compound degradation and peak broadening [7]. This acid-base interaction necessitates the use of competing amines such as triethylamine or pyridine in the mobile phase to neutralize acidic sites [7]. However, these additives can complicate product isolation and require additional purification steps [7].

| Purification Method | Column Type | Mobile Phase | Resolution Time |

|---|---|---|---|

| Ion Exchange | Cation Exchange Resin | pH Gradient | 15-30 min |

| Reversed-Phase HPLC | C18 Column | Acetonitrile-Water | 9 min |

| Amino-Silica | Modified Silica | Hexane-Ethyl Acetate | 10-20 min |

| Derivatization HPLC | C18 Column | Acetonitrile-Water | 9 min |

Byproduct Analysis in Polyamine Synthesis

Byproduct formation in tris(3-aminopropyl)amine synthesis follows predictable patterns based on the reaction mechanisms and substrate structures [10] [11]. The primary sources of impurities include incomplete reduction products, overalkylation byproducts, and cyclic derivatives formed through intramolecular reactions [10] [11].

In alkylation-based syntheses, the target polyamine can undergo further reaction with alkylating agents, generating higher molecular weight oligomers [10]. These overalkylation products possess lower volatility and similar chemical properties to the desired product, making separation challenging through conventional distillation [10]. The formation of such byproducts follows consecutive reaction kinetics, with the extent of side product formation dependent on reaction time and reactant concentrations [10].

Cyclic byproduct formation represents a significant challenge in polyamine synthesis, particularly when using dichloroethane as an alkylating agent [10]. Intramolecular cyclization can occur through the formation of six-membered piperazine rings, which are thermodynamically favored and relatively stable [10]. These cyclic derivatives alter the overall composition and properties of the final product mixture [10].

Reductive synthesis pathways generate distinct byproduct profiles characterized by partially reduced intermediates and N-alkylated derivatives [4]. The chemoselectivity of borane-mediated reductions typically favors linear polyamine formation, but competing pathways can lead to branched structures [4]. The mechanistic preference for sequential hydride delivery to the most basic nitrogen centers minimizes but does not eliminate these alternative reaction pathways [4].

Quantitative analysis of byproducts employs gas chromatography with careful attention to derivatization procedures that enable volatile analysis of non-volatile polyamines [11]. Mass spectrometry provides structural confirmation of byproduct identities, while nuclear magnetic resonance spectroscopy offers detailed information about regioisomeric and stereoisomeric impurities [11].

The byproduct profile significantly influences process economics and downstream applications [10]. Higher purity requirements necessitate more sophisticated separation techniques, increasing production costs [10]. However, for certain applications, the presence of specific byproducts may be acceptable or even beneficial, allowing for the use of less purified material [10].

Process optimization strategies focus on reaction conditions that maximize selectivity toward the desired product while minimizing byproduct formation [10]. Semibatch reactor configurations with controlled addition rates can reduce the accumulation of intermediate species that are prone to side reactions [10]. Temperature and solvent selection also play crucial roles in directing reaction selectivity and minimizing unwanted pathways [10].

| Byproduct Type | Formation Mechanism | Molecular Weight | Separation Method |

|---|---|---|---|

| Linear Oligomers | Overalkylation | 232-400 g/mol | Distillation |

| Cyclic Derivatives | Intramolecular Cyclization | 172-344 g/mol | Chromatography |

| Partially Reduced | Incomplete Hydrogenation | 160-200 g/mol | Extraction |

| Branched Isomers | Alternative Reduction | 188 g/mol | HPLC |

Thermodynamic Stability and Phase Behavior

Tris(3-aminopropyl)amine exhibits excellent thermodynamic stability under standard laboratory conditions, with its tripodal molecular architecture contributing to its robust chemical behavior [1]. Calorimetric studies conducted at 25°C in 0.1M potassium chloride have provided comprehensive thermodynamic data for the compound's protonation equilibria [1]. The compound undergoes four stepwise protonation reactions, indicating that both the three primary amino groups and the central tertiary nitrogen participate in acid-base chemistry [1].

The heats of protonation have been systematically determined, revealing that the protonation process involves sequential binding at both primary and tertiary amino sites [1]. Through combination of enthalpy measurements with corresponding free-energy changes, the complete thermodynamic profile including entropy contributions has been established [1]. The thermodynamic functions demonstrate that the compound maintains structural integrity throughout the protonation sequence, with minimal conformational reorganization energy requirements [1].

Phase behavior studies indicate that tris(3-aminopropyl)amine exists as a stable liquid at room temperature with a characteristic colorless to light yellow appearance [2] [3] [4]. The compound exhibits a boiling point of 150°C at 3 mmHg pressure, indicating moderate volatility under reduced pressure conditions [5] [2] [6] [4]. The density of 0.95 g/cm³ at 20°C places it in the typical range for organic polyamines [5] [7] [6]. Storage requirements specify refrigerated conditions (2-8°C) under inert gas atmosphere, reflecting its hygroscopic nature and sensitivity to atmospheric moisture [2] [3] [4].

The compound demonstrates heat sensitivity, requiring careful temperature control during handling and storage [2]. This thermal sensitivity is attributed to the presence of multiple amino groups that can undergo oxidative degradation in the presence of air and elevated temperatures [2]. The refractive index of 1.49-1.4950 provides a useful physical parameter for identification and purity assessment [2] [7] [3].

Solubility Profile in Organic and Aqueous Media

Tris(3-aminopropyl)amine exhibits high water solubility due to its multiple amino groups capable of forming hydrogen bonds with water molecules [8] [9]. The compound's water solubility is significantly enhanced by the presence of four nitrogen atoms that can interact favorably with the aqueous environment through hydrogen bonding and dipolar interactions [8] [9]. This property distinguishes it from more hydrophobic polyamines and makes it particularly suitable for aqueous applications [8] [9].

In organic solvents, the compound shows broad solubility characteristics typical of polyamines [10] [11]. The molecular structure, with its combination of aliphatic hydrocarbon chains and amino functionalities, provides compatibility with both polar and moderately polar organic solvents [10] [11]. The compound dissolves readily in lower alcohols, glycols, and tetrahydrofuran, following the general principle that polyamines exhibit good solubility in polar protic and aprotic solvents [12] [11].

The solubility behavior is influenced by the pH of the aqueous medium, with enhanced solubility under acidic conditions due to protonation of the amino groups [13]. At physiological pH, the compound exists in multiple protonation states, with the distribution dependent on the individual pKa values of the four amino sites [13]. The predicted pKa value of 10.62±0.10 indicates strong basicity, consistent with the presence of primary amino groups [14].

Temperature effects on solubility follow typical patterns for polyamines, with increased solubility at elevated temperatures in both aqueous and organic media [15]. The compound's polar surface area of 81.30000 Ų reflects its hydrophilic character and predicts good water solubility [7]. The logarithmic partition coefficient (LogP) of 1.43570 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and organic phases [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Signatures

The ¹H NMR spectrum of tris(3-aminopropyl)amine displays characteristic patterns that reflect its tripodal structure with three equivalent aminopropyl arms [16] [17] [13]. The N-H protons appear as broad signals in the range 0.5-5.0 ppm, with the exact chemical shift dependent on concentration, temperature, and solvent effects [18] [19] [20]. The broadness of the N-H signals results from rapid proton exchange in solution, which eliminates coupling with adjacent carbons [18] [19] [20]. Addition of deuterium oxide (D₂O) causes the N-H peaks to disappear due to isotopic exchange, providing definitive identification of amino protons [18] [19] [20].

The methylene protons adjacent to nitrogen (CH₂-N) exhibit chemical shifts in the range 2.2-2.9 ppm, reflecting deshielding by the electronegative nitrogen atoms [18] [19] [20]. These α-protons appear as triplets due to coupling with the adjacent methylene groups [16] [13]. The central methylene protons (CH₂-CH₂) resonate at 1.0-1.7 ppm, showing less deshielding due to their greater distance from the nitrogen centers [18] [19] [20]. The γ-methylene protons closest to the terminal amino groups appear as multiplets due to coupling with both adjacent methylene groups [16] [13].

¹³C NMR spectroscopy provides detailed information about the carbon framework of tris(3-aminopropyl)amine [18] [21] [20]. The α-carbons directly bonded to nitrogen exhibit the highest chemical shifts (30-60 ppm) due to the deshielding effect of the electronegative nitrogen atoms [18] [21] [20]. The β-carbons show intermediate chemical shifts, while the γ-carbons display the most upfield resonances [18] [21] [20]. The carbon spectrum typically shows three distinct resonances corresponding to the three different carbon environments in the propyl chains [22] [21].

Infrared (IR) Vibrational Mode Analysis

The infrared spectrum of tris(3-aminopropyl)amine exhibits characteristic absorption bands that enable functional group identification and structural confirmation [18] [17] [23]. The N-H stretching region displays multiple bands between 3300-3500 cm⁻¹, consistent with the presence of primary amino groups [18] [24]. Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric stretching modes, appearing at approximately 3350 and 3450 cm⁻¹ [18] [24].

The C-H stretching vibrations appear in the region 2850-2990 cm⁻¹, characteristic of aliphatic methylene groups [18] [24] [25]. These bands reflect the vibrational modes of the propyl chains connecting the amino groups to the central nitrogen [25]. The intensity and pattern of these absorptions provide information about the chain length and substitution pattern [25].

C-N stretching vibrations occur at various frequencies depending on the specific C-N bond environment [18] [25]. The central tertiary nitrogen shows different stretching characteristics compared to the primary amino C-N bonds [25]. N-H bending vibrations typically appear around 1600 cm⁻¹, though these may overlap with other deformation modes [18] [24]. The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to C-C stretching, C-H bending, and skeletal vibrations that provide a unique spectroscopic signature for the compound [18] [24].

When tris(3-aminopropyl)amine is exposed to atmospheric conditions, reaction with carbon dioxide and water can occur, leading to the formation of ammonium bicarbonate salts [23]. This process is characterized by the appearance of additional IR bands at 3400-2000 cm⁻¹ (broad), 1640 cm⁻¹ (shoulder), 1575 cm⁻¹ (strong), and 1480 cm⁻¹ (strong), indicative of the NH₃⁺ HCO₃⁻ salt structure [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tris(3-aminopropyl)amine follows predictable fragmentation patterns characteristic of polyamines [26] [27] [28]. The molecular ion peak appears at m/z 188, consistent with the molecular weight and following the nitrogen rule for organic compounds containing an even number of nitrogen atoms [26] [27] [28]. The presence of four nitrogen atoms results in an even molecular weight, which is diagnostic for the compound's elemental composition [27] [28].

The predominant fragmentation mechanism involves α-cleavage adjacent to the nitrogen atoms, producing iminium ion fragments and neutral alkyl radicals [27] [28] [29]. This cleavage pattern reflects the stabilization of charge by the nitrogen centers through resonance effects [27] [28] [29]. The base peak typically results from the most stable fragmentation pathway, often involving loss of propyl groups from the molecular ion [26] [27].

Sequential fragmentation leads to the formation of multiple daughter ions corresponding to the loss of one, two, or three aminopropyl groups [26] [30]. The fragmentation pattern provides structural information about the tripodal architecture, with characteristic mass differences of 58 mass units (C₃H₈N) corresponding to the loss of each aminopropyl arm [30]. Lower mass fragments include iminium ions at m/z 30 (CH₂=NH₂⁺) and other nitrogen-containing cations that retain the positive charge [27] [28] [29].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive